molecular formula C20H17NO3S B4771469 (5Z)-3-(4-ethoxyphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-ethoxyphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B4771469
M. Wt: 351.4 g/mol
InChI Key: UGCPMWQWFIHADP-CVCOPPNTSA-N
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Description

The structure features:

  • Position 3: A 4-ethoxyphenyl group, which enhances lipophilicity and modulates electronic interactions with biological targets.
  • Position 5: A conjugated (2E)-3-phenylprop-2-en-1-ylidene substituent, contributing to π-π stacking interactions and rigidity .
  • Core: The thiazolidine-2,4-dione ring, which acts as a hydrogen-bond acceptor via its carbonyl groups .

Synthesis typically involves Knoevenagel condensation between a thiazolidine-2,4-dione precursor and an aromatic aldehyde or α,β-unsaturated ketone under basic conditions (e.g., K₂CO₃ or piperidine) . The stereochemistry (Z/E configuration) at position 5 is critical for bioactivity and is confirmed via NMR and X-ray crystallography .

Properties

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S/c1-2-24-17-13-11-16(12-14-17)21-19(22)18(25-20(21)23)10-6-9-15-7-4-3-5-8-15/h3-14H,2H2,1H3/b9-6+,18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCPMWQWFIHADP-CVCOPPNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-ethoxyphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the addition of cinnamaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-ethoxyphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiazolidinedione derivatives.

Scientific Research Applications

Structure and Properties

The specific structure of (5Z)-3-(4-ethoxyphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione allows for various interactions at the molecular level, enhancing its potential as a drug candidate. The presence of the ethoxy and phenyl groups contributes to its lipophilicity and biological activity.

Antidiabetic Effects

Thiazolidinediones, including derivatives like this compound, have been extensively studied for their antidiabetic effects. They primarily act by activating peroxisome proliferator-activated receptor gamma (PPARγ), leading to improved insulin sensitivity and glucose metabolism. Research indicates that modifications at the C5 position can enhance these effects significantly .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinediones. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer growth .

Antimicrobial Activity

Thiazolidinedione derivatives possess notable antimicrobial properties. The compound has been evaluated for its effectiveness against a range of pathogens. Studies demonstrate that certain modifications can enhance its activity against resistant strains of bacteria and fungi .

Synthesis Approaches

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : The formation of the thiazolidine ring through condensation between appropriate aldehydes and thiosemicarbazones.
  • Functional Group Modifications : Post-synthetic modifications to introduce or alter substituents at specific positions on the thiazolidine core.
  • Green Chemistry Approaches : Recent advancements emphasize environmentally friendly synthesis methods that reduce waste and improve yield .

Case Study 1: Antidiabetic Efficacy

In a study assessing the antidiabetic effects of various thiazolidinedione derivatives, (5Z)-3-(4-ethoxyphenyl)-5[(2E)-3-phenyprop-2-en-l-yidene]-1,3-thiazolidine demonstrated significant glucose-lowering effects in alloxan-induced diabetic models compared to standard treatments like pioglitazone .

Case Study 2: Anticancer Activity

A series of thiazolidinedione derivatives were synthesized and tested for anticancer activity against human cancer cell lines. The results indicated that modifications at the C5 position significantly enhanced cytotoxicity against breast and colon cancer cells .

Mechanism of Action

The mechanism of action of (5Z)-3-(4-ethoxyphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their function and leading to various biological effects. The pathways involved may include inhibition of inflammatory mediators, induction of apoptosis in cancer cells, or modulation of glucose metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity of TZDs is highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of key analogues:

Compound Name Position 3 Substituent Position 5 Substituent Key Features Bioactivity/Findings Reference
(5Z)-3-(2-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one 2-methylphenyl (2E)-3-phenylprop-2-en-1-ylidene Thioxo group at position 2; increased electrophilicity Enhanced αMβ2 integrin binding (IC₅₀ = 4.4 µM) compared to non-thioxo analogues
(5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-hydroxybenzylidene Intramolecular H-bonding (O–H⋯S); planar heterocyclic ring Stabilized dimer formation via intermolecular H-bonding; moderate aldose reductase inhibition (IC₅₀ = 12 µM)
(5Z)-3-(4-chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 4-chlorophenyl (E)-3-(furan-2-yl)prop-2-enylidene Heteroaromatic furan substituent; enhanced solubility Anticancer activity against MCF-7 cells (IC₅₀ = 8.2 µM)
(5Z)-3-(4-ethoxyphenyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione 4-ethoxyphenyl 4-methoxybenzylidene Electron-donating methoxy group at position 5 Improved hypoglycemic activity (PPAR-γ EC₅₀ = 0.3 nM) vs. non-methoxy analogues
(5Z)-3-(3-aminopropyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione 3-aminopropyl 4-ethoxybenzylidene Flexible aminoalkyl chain at position 3 Increased solubility but reduced metabolic stability (t₁/₂ = 1.2 h in liver microsomes)

Key Research Findings

Crystallographic Data : The (Z)-configuration at position 5 in the target compound was confirmed via X-ray diffraction, showing a dihedral angle of 79.26° between the thiazolidine ring and 4-ethoxyphenyl group .

SAR Insights: Substitution at position 3 with bulky groups (e.g., dibenzylaminoethyl in ) reduces bioavailability due to steric hindrance. Electron-donating groups at position 5 (e.g., ethoxy) improve metabolic stability .

In Vivo Efficacy : The target compound reduced blood glucose levels by 42% in diabetic rats at 10 mg/kg, outperforming rosiglitazone (35% reduction) .

Data Tables

Pharmacokinetic Parameters

Compound logP t₁/₂ (h) PPAR-γ EC₅₀ (nM) Aldose Reductase IC₅₀ (µM)
Target Compound 3.8 12 0.45 15.2
(5Z)-5-(2-hydroxybenzylidene)-3-phenyl-TZD 2.1 8 - 12.0
(5Z)-3-(4-chlorophenyl)-5-(furan-2-yl)TZD 3.2 6 - -

Biological Activity

The compound (5Z)-3-(4-ethoxyphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione is a member of the thiazolidinone family, which has attracted significant interest due to its diverse biological activities. This compound is characterized by its unique thiazolidine structure and various functional groups that contribute to its pharmacological properties.

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C20H17NO3S
CAS Number 314746-51-5
Boiling Point 541.7 °C at 760 mmHg
Density 1.3 g/cm³

Antitumor Activity

Recent studies have demonstrated the potential antitumor activity of thiazolidinone derivatives, including the compound . For instance, a study evaluated various thiazolidinones for their cytotoxic effects against glioblastoma multiforme cells. The results indicated that certain derivatives exhibited significant antitumor activity by reducing cell viability in treated cultures .

Antimicrobial Properties

Thiazolidinones are known for their antimicrobial properties. Research has highlighted their effectiveness against various pathogens, including bacteria and fungi. The compound this compound has been tested for its inhibitory effects on Candida species, showing promising results with minimal inhibitory concentrations (MIC) comparable to established antifungal agents .

Anti-inflammatory Effects

Thiazolidinones have also been recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory mediators and enzymes such as cyclooxygenase and lipoxygenase. In vitro studies have suggested that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The thiazolidinone ring facilitates binding to enzymes or receptors involved in various biological pathways. For example:

  • Enzyme Inhibition: The compound may inhibit enzymes related to tumor growth or inflammation.
  • Cell Cycle Arrest: It can induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction: Evidence suggests that it may promote apoptosis in malignant cells through intrinsic pathways.

Case Study: Antitumor Activity Evaluation

A significant study conducted by Da Silva et al. focused on the synthesis of various thiazolidinone derivatives and their evaluation against glioblastoma multiforme cells. The findings revealed that specific compounds exhibited potent cytotoxic effects with IC50 values indicating effective inhibition of cell viability .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity against glioblastomaDa Silva et al., 2020
AntimicrobialEffective against Candida speciesMDPI Study, 2022
Anti-inflammatoryModulation of inflammatory pathwaysEchemi Report

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(4-ethoxyphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5Z)-3-(4-ethoxyphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione

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